5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, to which this compound belongs, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives have exhibited various biological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug-like molecule can significantly impact its bioavailability .
Result of Action
It is known that pyrrolopyrazine derivatives have exhibited various biological activities, indicating that they may have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with a cyclopentylmethyl-substituted pyrazole derivative under acidic conditions to form the desired pyrazolo[1,5-a]pyrazine scaffold .
Industrial Production Methods
Industrial production of this compound can be achieved through a scalable synthetic route that ensures high yield and purity. The process often involves the use of catalytic systems and optimized reaction conditions to facilitate the cyclization and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor and in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-pyrazolo[1,5-a]pyrazine: A simpler analog with similar core structure but lacking the cyclopentylmethyl and cyclopropyl substituents.
Pyrrolopyrazine derivatives: Compounds with a pyrrole ring fused to a pyrazine ring, exhibiting different biological activities.
Uniqueness
5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents enhance its stability, reactivity, and potential as a therapeutic agent compared to other similar compounds .
Properties
IUPAC Name |
5-(cyclopentylmethyl)-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-2-4-12(3-1)10-17-7-8-18-14(11-17)9-15(16-18)13-5-6-13/h9,12-13H,1-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPDNTPICCGQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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